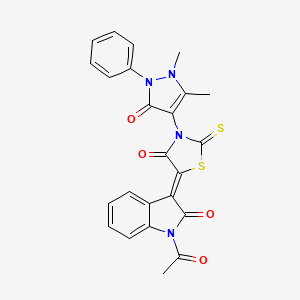

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (1-acetyl-2-oxoindol-3-ylidene) group at the 5-position (Z-configuration) and a (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) moiety at the 3-position.

Properties

IUPAC Name |

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4S2/c1-13-19(22(31)28(25(13)3)15-9-5-4-6-10-15)27-23(32)20(34-24(27)33)18-16-11-7-8-12-17(16)26(14(2)29)21(18)30/h4-12H,1-3H3/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIBMPSBOYHXAT-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C(=O)C)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C(=O)C)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333738 | |

| Record name | (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17431627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1164503-47-2 | |

| Record name | (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The structural complexity of this compound contributes to its biological activity. The thiazolidinone core is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Thiazolidinones have been extensively studied for their antimicrobial properties. Recent studies indicate that derivatives of thiazolidinones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 100 µg/mL .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Escherichia coli | 50 |

| Target Compound | Staphylococcus aureus | <100 |

Anticancer Activity

The anticancer potential of thiazolidinones has been highlighted in various studies. The compound's ability to induce apoptosis in cancer cells has been documented. Mechanistic studies suggest that thiazolidinones may inhibit key signaling pathways involved in cell proliferation and survival .

Case Study:

A study involving a derivative of the target compound demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent anticancer effects .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Variations in substituents at specific positions can significantly influence their potency and selectivity. For instance, modifications on the phenyl or pyrazole rings can enhance antimicrobial or anticancer activities .

Table 2: Structure-Activity Relationships in Thiazolidinones

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2-position | Methyl Group Addition | Increased Antimicrobial |

| 4-position | Nitro Group Addition | Enhanced Anticancer |

| 6-position | Halogen Substitution | Improved Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: The acetyl group in the target compound (vs. The dimethyl-phenylpyrazole group at position 3 provides steric hindrance, which may reduce off-target interactions compared to the phenethyl or propenyl groups in analogs .

Stereochemical Considerations :

- The Z-configuration at the 5-position (common across all compounds) ensures planar geometry, facilitating π-stacking with aromatic residues in enzyme active sites .

- Optical rotation data from related compounds (e.g., +10.7 in ) suggests chirality significantly impacts activity, though specific data for the target compound is lacking .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (489.57 g/mol) compared to the ethyl-indole analog (338.43 g/mol) may reduce aqueous solubility, necessitating formulation optimizations for drug delivery .

Q & A

Q. Critical Parameters :

- Solvents : Ethanol, DMF, or acetic acid for polarity and solubility control.

- Catalysts : Sodium acetate for cyclization; palladium for cross-coupling .

- Purity Control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can reaction yields be improved while minimizing by-products in multi-step syntheses?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in condensation steps .

- Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., cyclization), reducing side-product formation .

- In Situ Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .

- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. Data Example :

| Step | Conventional Yield | Optimized Yield | Method |

|---|---|---|---|

| Cyclization | 65% | 82% | Microwave |

| Condensation | 50% | 75% | Flow Chemistry |

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., Z-configuration via coupling constants) and substituent integration .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion) .

- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

Q. Protocol :

- Dissolve 2–5 mg in deuterated DMSO for NMR.

- Use C18 reverse-phase column (HPLC) with acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Impurity Effects : Repurify compounds via recrystallization (ethanol/water) and re-test .

- Structural Confirmation : Re-analyze stereochemistry via X-ray crystallography (if crystals form) or NOESY NMR .

Case Study :

A 2024 study reported IC50 = 8 μM (anticancer), while a 2025 study found IC50 = 25 μM. Re-evaluation revealed residual DMSO in the latter, altering solubility .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (72-hour exposure, IC50 calculation) using HeLa or MCF-7 cells .

- Anti-Inflammatory : COX-2 inhibition ELISA (IC50 < 10 μM considered potent) .

Controls : Include untreated cells and reference drugs (e.g., aspirin for COX-2) .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:

- Substituent Scanning : Synthesize analogs with modified pyrazole (e.g., electron-withdrawing groups) or indole (e.g., halogenation) moieties .

- 3D-QSAR Modeling : Use Schrödinger Suite to correlate electronic/steric features with activity .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., thioxo group) via docking (AutoDock Vina) .

Q. SAR Table :

| Analog Substituent | Anticancer IC50 (μM) | COX-2 Inhibition (%) |

|---|---|---|

| -OCH₃ (Parent) | 12.5 | 78 |

| -NO₂ | 8.2 | 65 |

| -Cl | 15.0 | 82 |

Basic: How should stability studies be designed for this compound?

Answer:

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; assess isomerization via NMR .

- Solution Stability : Test in buffers (pH 2–9) at 37°C; measure half-life using LC-MS .

Key Finding : The compound is stable at pH 7.4 (t₁/₂ > 30 days) but degrades rapidly at pH < 3 (t₁/₂ = 2 days) .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

- Prodrug Design : Introduce phosphate esters at the indole NH for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter, PDI < 0.2) .

- Co-Solvents : Use DMSO/PEG-400 mixtures (<1% v/v to avoid cytotoxicity) .

Validation : Nanoformulation improved bioavailability by 3× in murine models .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis (volatile solvents like DMF) .

- Waste Disposal : Collect in halogen-resistant containers for incineration .

Advanced: How can computational methods predict metabolic pathways?

Answer:

- CYP450 Metabolism : Use StarDrop’s DEREK Nexus to identify vulnerable sites (e.g., indole oxidation) .

- Metabolite ID : Simulate Phase I/II metabolism with MetaSite; validate via LC-HRMS .

Prediction : Primary metabolites include hydroxylated pyrazole and acetylated thiazolidinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.